
4-(3-Chlorophenyl)thiophene-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chlorophenyl)thiophene-3-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a 3-chlorophenyl group attached to the thiophene ring at the 4-position and an aldehyde group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which involves the formylation of thiophene using a Vilsmeier reagent (formed from DMF and POCl3). The reaction conditions usually include a solvent such as dichloromethane and a temperature range of 0-5°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
4-(3-Chlorophenyl)thiophene-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-(3-Chlorophenyl)thiophene-3-carboxylic acid.
Reduction: 4-(3-Chlorophenyl)thiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-Chlorophenyl)thiophene-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用機序
The mechanism of action of 4-(3-Chlorophenyl)thiophene-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
3-Thiophenecarboxaldehyde: Similar structure but lacks the 3-chlorophenyl group.
4-(4-Chlorophenyl)thiophene-3-carbaldehyde: Similar structure but with a chlorine atom at the 4-position of the phenyl ring.
4-(3-Bromophenyl)thiophene-3-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
4-(3-Chlorophenyl)thiophene-3-carbaldehyde is unique due to the presence of the 3-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in halogen bonding, potentially enhancing interactions with biological targets. Additionally, the specific substitution pattern can affect the compound’s electronic properties, making it suitable for applications in materials science.
特性
分子式 |
C11H7ClOS |
|---|---|
分子量 |
222.69 g/mol |
IUPAC名 |
4-(3-chlorophenyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C11H7ClOS/c12-10-3-1-2-8(4-10)11-7-14-6-9(11)5-13/h1-7H |
InChIキー |
HOWZKFHBDUGZAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane](/img/structure/B13173461.png)
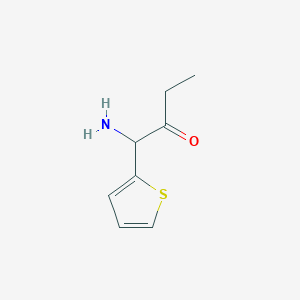
amine](/img/structure/B13173482.png)
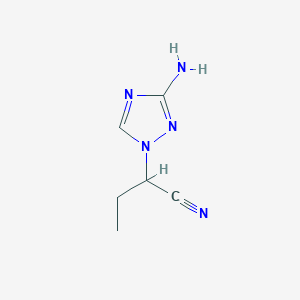
![2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine](/img/structure/B13173487.png)
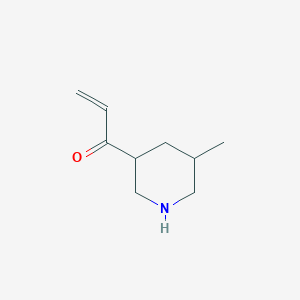
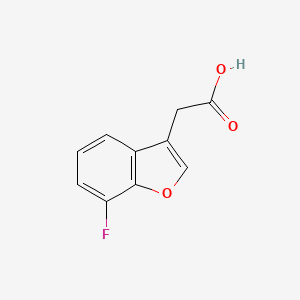
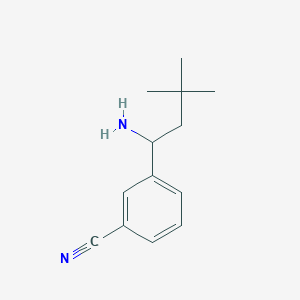

![N-[(3,3-Difluorocyclobutyl)methyl]aniline](/img/structure/B13173501.png)
![2-[2-(Bromomethyl)butyl]thiophene](/img/structure/B13173517.png)

amine](/img/structure/B13173528.png)
